2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(3,4-DICHLOROPHENYL)CARBAMOYL]PROPANOATE
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Overview
Description
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(3,4-DICHLOROPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound that features a combination of nitro, methyl, oxo, and carbamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(3,4-DICHLOROPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps, including nitration, esterification, and carbamoylation. The nitration process often uses a mixture of nitric acid and sulfuric acid to introduce the nitro group into the aromatic ring
Industrial Production Methods
In industrial settings, continuous flow microreactor systems are employed to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amines.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products Formed
Amines: From the reduction of the nitro group.
Halogenated Compounds: From electrophilic substitution reactions.
Scientific Research Applications
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(3,4-DICHLOROPHENYL)CARBAMOYL]PROPANOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The nitro and carbamoyl groups are key functional groups that participate in binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate
- 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
- 4-(N-(4-METHYL-3-NITROPHENYL)CARBAMOYL)MORPHOLINE
Uniqueness
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(3,4-DICHLOROPHENYL)CARBAMOYL]PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 4-(3,4-dichloroanilino)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O6/c1-11-2-3-12(8-16(11)23(27)28)17(24)10-29-19(26)7-6-18(25)22-13-4-5-14(20)15(21)9-13/h2-5,8-9H,6-7,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLCSNBJHHIGKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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